N,N-DIETHYL-1-{N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Overview
Description
N,N-DIETHYL-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is an organic compound with the molecular formula C5H11NO. It is structurally related to formamide, having two ethyl groups in place of the two hydrogens. This compound is used in various scientific research applications, particularly in the fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-DIETHYL-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can be synthesized by combining diethylamine and methyl formate at atmospheric pressure . The reaction involves the condensation of diethylamine with methyl formate, followed by purification through distillation .
Industrial Production Methods
In industrial settings, the production of N,N-DIETHYL-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves large-scale reactors where diethylamine and methyl formate are combined under controlled conditions. The reaction mixture is then subjected to distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:
Condensation Reactions: It can undergo condensation with aromatic o-aminonitriles in the presence of zinc chloride to yield quinazoline-2,4(1H,3H)-dione.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Zinc Chloride: Used as a catalyst in condensation reactions.
Solvents: Miscible with acetone, benzene, alcohol, and ether.
Major Products
Quinazoline-2,4(1H,3H)-dione: Formed from the condensation reaction with aromatic o-aminonitriles.
Scientific Research Applications
N,N-DIETHYL-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is used in various scientific research applications, including:
Chemistry: As a solvent in the synthesis of metal-organic frameworks and porous cubic-shaped zinc oxide particles.
Biology: Its role in biological research is less documented, but it may be used in studies involving organic synthesis.
Industry: Used as a solvent and reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which N,N-DIETHYL-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE exerts its effects involves its role as a solvent and reagent in chemical reactions. It facilitates the formation of various products by providing a medium for reactions to occur. The molecular targets and pathways involved are primarily related to its chemical reactivity and solubility properties .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylformamide: Structurally similar, used as a solvent in various chemical reactions.
Dimethylformamide: Another related compound, used in similar applications but with different physical properties.
Uniqueness
N,N-DIETHYL-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific structure, which allows it to participate in specialized condensation reactions and its use in the synthesis of metal-organic frameworks .
Properties
IUPAC Name |
N',N'-diethyl-N-[(E)-(2-methoxyphenyl)methylideneamino]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-4-17(5-2)14(19)13(18)16-15-10-11-8-6-7-9-12(11)20-3/h6-10H,4-5H2,1-3H3,(H,16,18)/b15-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYGAKWLBVDIQM-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NN=CC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C(=O)N/N=C/C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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